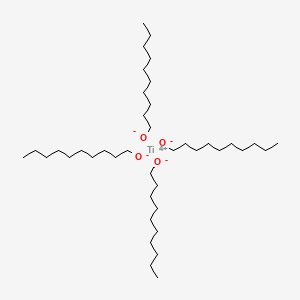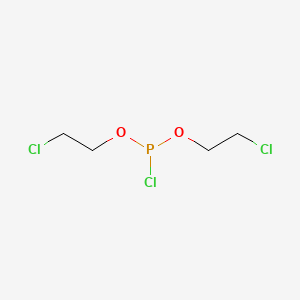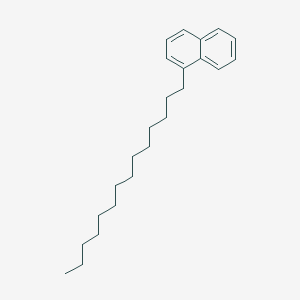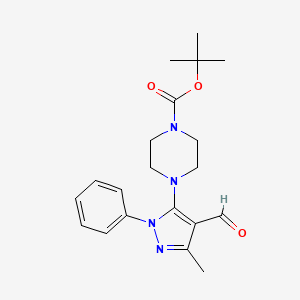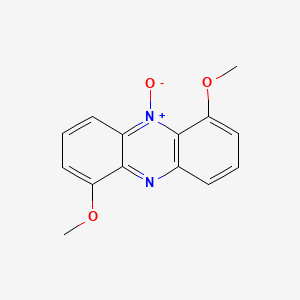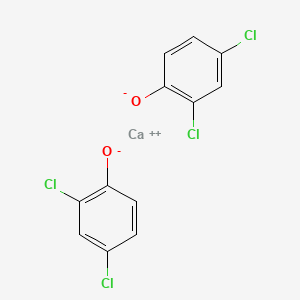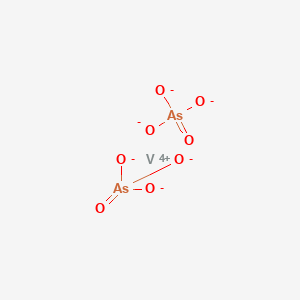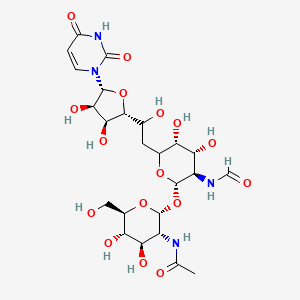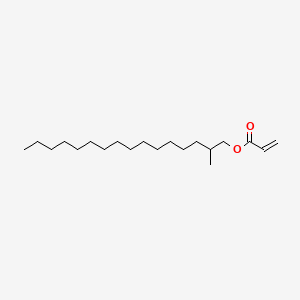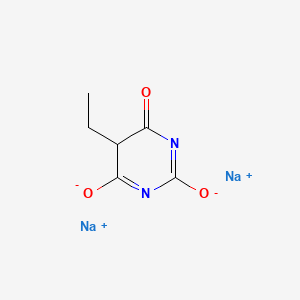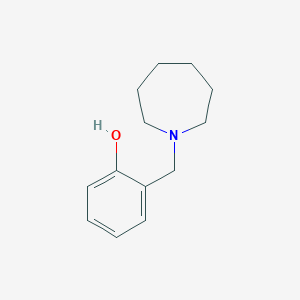
2-Propenoic acid, telomer with 2-propanol, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with 2-propanol, potassium salt is a chemical compound that belongs to the class of telomers. Telomers are polymers formed by the reaction of a telogen with a monomer. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 2-propanol, potassium salt involves the telomerization of 2-Propenoic acid (acrylic acid) with 2-propanol in the presence of a potassium catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired telomer .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous feeding of 2-Propenoic acid and 2-propanol into the reactor, along with the potassium catalyst. The reaction mixture is then subjected to purification processes to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with 2-propanol, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Propenoic acid, telomer with 2-propanol, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, telomer with 2-propanol, potassium salt involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, telomer with 2-propanol, ammonium salt
- 2-Propenoic acid, telomer with 2-propanol, sodium salt
Uniqueness
2-Propenoic acid, telomer with 2-propanol, potassium salt is unique due to its specific potassium ion, which imparts distinct properties compared to its ammonium and sodium counterparts. These properties include differences in solubility, reactivity, and stability .
Properties
CAS No. |
148684-81-5 |
|---|---|
Molecular Formula |
C6H11KO3 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
potassium;propan-2-olate;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C3H7O.K/c1-2-3(4)5;1-3(2)4;/h2H,1H2,(H,4,5);3H,1-2H3;/q;-1;+1 |
InChI Key |
URRYSFNYGQEGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].C=CC(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)

